(2Z,5Z)-5-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one
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Overview
Description
(2Z,5Z)-5-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that combines a pyrrole ring, a thiazolidinone ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-5-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole and thiazolidinone precursors, followed by their condensation under specific conditions to form the final compound. Common reagents used in these reactions include aldehydes, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(2Z,5Z)-5-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(2Z,5Z)-5-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2Z,5Z)-5-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may affect cellular processes such as signal transduction, gene expression, and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.
1-(4-Fluorophenyl)piperazine: Another compound with a similar aromatic ring structure.
Uniqueness
What sets (2Z,5Z)-5-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one apart is its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H31N3OS |
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Molecular Weight |
409.6 g/mol |
IUPAC Name |
(5Z)-5-[[1-(4-butylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-3-ethyl-2-ethylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H31N3OS/c1-6-9-10-19-11-13-21(14-12-19)27-17(4)15-20(18(27)5)16-22-23(28)26(8-3)24(29-22)25-7-2/h11-16H,6-10H2,1-5H3/b22-16-,25-24? |
InChI Key |
BKDGCRDCQZTYJL-HNYZTYFESA-N |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)N2C(=CC(=C2C)/C=C\3/C(=O)N(C(=NCC)S3)CC)C |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)N(C(=NCC)S3)CC)C |
Origin of Product |
United States |
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